cis-4-Hydroxy-L-proline hydrochloride CAS number and chemical structure
cis-4-Hydroxy-L-proline hydrochloride CAS number and chemical structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of cis-4-Hydroxy-L-proline hydrochloride, a synthetic amino acid analog with significant potential in biomedical research and drug development. This document details its chemical identity, physicochemical properties, and core biological activities, with a focus on its mechanisms of action as an inhibitor of collagen synthesis and an inducer of apoptosis in cancer cells. Detailed experimental protocols and quantitative data from preclinical studies are presented to support its potential therapeutic applications.
Chemical Identity and Physicochemical Properties
cis-4-Hydroxy-L-proline hydrochloride is the hydrochloride salt of cis-4-Hydroxy-L-proline, a non-proteinogenic amino acid.
Chemical Structure:
-
Systematic Name: (2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid hydrochloride
The non-hydrochloride form, cis-4-Hydroxy-L-proline, has a CAS number of 618-27-9 and a molecular weight of 131.13 g/mol .[3][4]
A summary of its key physicochemical properties is provided in Table 1.
Table 1: Physicochemical Properties of cis-4-Hydroxy-L-proline
| Property | Value | Source |
| Physical Description | White to off-white powder | [3] |
| Water Solubility | 492 g/L | [5] |
| logP | -3.3 | [5] |
| pKa (Strongest Acidic) | 1.64 | [5] |
| pKa (Strongest Basic) | 10.62 | [5] |
| Polar Surface Area | 69.56 Ų | [5] |
Core Biological Activities and Mechanisms of Action
cis-4-Hydroxy-L-proline hydrochloride exhibits two primary biological activities that are of significant interest in research and drug development: inhibition of collagen synthesis and induction of apoptosis in cancer cells.
Inhibition of Collagen Synthesis
cis-4-Hydroxy-L-proline acts as an antagonist of proline, a critical component of collagen.[6] It competitively inhibits prolyl-4-hydroxylase, an enzyme essential for the post-translational modification of proline to 4-hydroxyproline (B1632879) in procollagen (B1174764) chains.[7][8] This hydroxylation is crucial for the formation of a stable triple-helix structure of collagen.[8] By inhibiting this step, cis-4-Hydroxy-L-proline disrupts the proper folding and secretion of collagen, leading to its degradation.
Anticancer Activity: Induction of Endoplasmic Reticulum (ER) Stress and Apoptosis
In the context of oncology, particularly in pancreatic cancer, cis-4-Hydroxy-L-proline has been shown to induce cell death through the activation of the unfolded protein response (UPR) and subsequent endoplasmic reticulum (ER) stress.[9][10][11] The accumulation of misfolded proteins, resulting from the inhibition of proper collagen synthesis and other proline-containing proteins, triggers the UPR. Prolonged ER stress ultimately leads to apoptosis.[12][13] Interestingly, this apoptotic pathway appears to be caspase-independent in some cancer cell lines.
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative data from in vitro and in vivo studies investigating the effects of cis-4-Hydroxy-L-proline.
Table 2: In Vitro Efficacy of cis-4-Hydroxy-L-proline on Cancer Cells
| Cell Line | Cancer Type | Endpoint | Concentration | Effect | Source |
| Panc02 | Pancreatic | Cell Proliferation | Varies | Dose-dependent inhibition | [14] |
| DSL6A | Pancreatic | Cell Proliferation | Varies | Dose-dependent inhibition | [14] |
Table 3: In Vivo Efficacy of cis-4-Hydroxy-L-proline in a Pancreatic Cancer Mouse Model
| Animal Model | Treatment | Dosage | Outcome | Source |
| Subcutaneous Panc02 model | Daily intraperitoneal injections | 300, 400, and 500 mg/kg | Delayed tumor growth, decreased tumor cell proliferation |
Experimental Protocols
In Vitro Assessment of Collagen Synthesis Inhibition
This protocol provides a general framework for assessing the inhibition of collagen synthesis in a cell culture system.
-
Cell Culture: Plate fibroblasts or other collagen-producing cells in appropriate culture medium and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing varying concentrations of cis-4-Hydroxy-L-proline hydrochloride. A vehicle control (medium without the compound) should be included.
-
Metabolic Labeling: After a desired incubation period (e.g., 24-48 hours), add a radiolabeled amino acid precursor for collagen, such as [³H]-proline, to the culture medium.
-
Protein Extraction: After further incubation, harvest the cell layer and the culture medium separately. Precipitate the proteins using a suitable method (e.g., trichloroacetic acid precipitation).
-
Collagenase Digestion: Resuspend the protein pellets and treat one aliquot with purified bacterial collagenase and another with a buffer control.
-
Quantification: Measure the radioactivity in the collagenase-digestible and non-digestible fractions using liquid scintillation counting. The difference in radioactivity between the collagenase-treated and control samples represents the amount of newly synthesized collagen.
-
Data Analysis: Express the results as a percentage of collagen synthesis relative to the total protein synthesis and compare the treated groups to the vehicle control.
In Vivo Pancreatic Cancer Xenograft Model
This protocol outlines a typical workflow for evaluating the in vivo efficacy of cis-4-Hydroxy-L-proline hydrochloride in a subcutaneous pancreatic cancer mouse model.[15][16][17]
Conclusion
cis-4-Hydroxy-L-proline hydrochloride is a valuable research tool and a potential therapeutic agent with well-defined mechanisms of action. Its ability to inhibit collagen synthesis makes it a candidate for studying and potentially treating fibrotic diseases. Furthermore, its pro-apoptotic effects on cancer cells, particularly through the induction of ER stress, highlight its potential in oncology drug development. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic applications of this compound.
References
- 1. chemscene.com [chemscene.com]
- 2. cis-4-Hydroxy-L-proline hydrochloride - CAS:441067-49-8 - Sunway Pharm Ltd [3wpharm.com]
- 3. Cis-4-Hydroxy-L-Proline | C5H9NO3 | CID 440015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cis-4-Hydroxy-L-proline | 618-27-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. Showing Compound cis 4-Hydroxyproline (FDB030011) - FooDB [foodb.ca]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibition of prolyl 4-hydroxylase by hydroxyanthraquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prolyl 4-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Increasing Stress to Induce Apoptosis in Pancreatic Cancer via the Unfolded Protein Response (UPR) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Increasing Stress to Induce Apoptosis in Pancreatic Cancer via the Unfolded Protein Response (UPR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. "Altered Responses to Endoplasmic Reticulum Stress In Pancreatic Cance" by Jennifer H. Choe [digitalcommons.library.tmc.edu]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. imrpress.com [imrpress.com]
- 14. cis-4-Hydroxy-L-proline | 618-27-9 [chemicalbook.com]
- 15. Modeling pancreatic cancer in mice for experimental therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Construction of orthotopic xenograft mouse models for human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Comparative Analysis of Orthotopic and Subcutaneous Pancreatic Tumour Models: Tumour Microenvironment and Drug Delivery [mdpi.com]
